molecular formula C23H19NO4S2 B287877 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole

Cat. No. B287877
M. Wt: 437.5 g/mol
InChI Key: PQEZXYWGOOHKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole, also known as PSMAI, is a synthetic compound that belongs to the indole family. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine. PSMAI is a highly potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole is a highly potent and selective inhibitor of GSK-3β. GSK-3β plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3β, which inhibits its activity. This leads to the activation of various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β activity by this compound leads to the activation of various signaling pathways that are involved in cell survival and proliferation. This compound has also been shown to have anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is a synthetic compound, which makes it more expensive than natural compounds. In addition, this compound has not been extensively studied for its potential side effects.

Future Directions

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has several potential future directions. It can be further studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes. This compound can also be studied for its potential applications in the treatment of mood disorders such as depression and bipolar disorder. In addition, this compound can be further modified to improve its pharmacokinetic properties and reduce its potential side effects.

Synthesis Methods

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-phenylsulfinylacetic acid with phenylsulfonyl chloride to form 2-phenylsulfonylacetic acid. The resulting compound is then reacted with acetic anhydride to produce 2-(phenylsulfonyl)-3-acetyl-1H-indole. Finally, the compound is reduced using sodium borohydride to obtain this compound.

Scientific Research Applications

1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has been extensively studied for its potential applications in the field of medicine. GSK-3β plays a crucial role in various diseases such as Alzheimer's disease, cancer, and diabetes. This compound has been shown to inhibit GSK-3β activity, which makes it a promising candidate for the treatment of these diseases. This compound has also been studied for its potential applications in the treatment of mood disorders such as depression and bipolar disorder.

properties

Molecular Formula

C23H19NO4S2

Molecular Weight

437.5 g/mol

IUPAC Name

1-[2-(benzenesulfinylmethyl)-1-(benzenesulfonyl)indol-3-yl]ethanone

InChI

InChI=1S/C23H19NO4S2/c1-17(25)23-20-14-8-9-15-21(20)24(30(27,28)19-12-6-3-7-13-19)22(23)16-29(26)18-10-4-2-5-11-18/h2-15H,16H2,1H3

InChI Key

PQEZXYWGOOHKRU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CS(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CS(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.